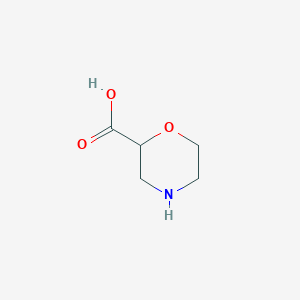
5-(Pyridin-4-yl)thiophene-2-carboxylic acid
Vue d'ensemble
Description
5-(Pyridin-4-yl)thiophene-2-carboxylic acid, also known as 5-PT-2-CA, is an organic compound belonging to the class of thiophene derivatives. It is a white crystalline solid with a molecular weight of 218.26 g/mol and a melting point of 155-156 °C. 5-PT-2-CA has a wide range of applications in the scientific research field, including its use as a substrate for the synthesis of various compounds, as a catalyst for organic reactions, and as a fluorescent dye.
Applications De Recherche Scientifique
Synthesis of Pyridyl Thienopyridine Ligands
5-phenyl-7-(pyridin-2-yl)thieno[2,3-c]pyridine (L1) and 7-(pyridin-2-yl)-5-(thiophen-2-yl)-thieno[2,3-c]pyridine (L2), which are closely related to 5-(Pyridin-4-yl)thiophene-2-carboxylic acid, have been synthesized via the Hurtley reaction. These ligands have potential in various chemical applications due to their unique structural properties (Steen et al., 2012).
Investigation of Intermolecular Forces and Functional Group Effects
A study focused on the structural analysis of thiophene derivatives, including a compound similar to this compound. This research explored how functional groups and intermolecular forces influence the solid-state structures of these substances, which is vital for understanding their chemical and physical properties (Bettencourt‐Dias et al., 2005).
Corrosion Inhibition Studies
Thiazole-based pyridine derivatives, structurally related to this compound, were evaluated for their corrosion inhibition performance on mild steel. This research is significant for industrial applications, particularly in the field of corrosion protection (Chaitra et al., 2016).
Applications in OLEDs
A study on a new iridium complex using pyridyl-2-carboxylic acid as an ancillary ligand, which is structurally akin to this compound, showcased its application in organic light-emitting diodes (OLEDs). The findings are relevant for the development of advanced materials in display technologies (Xu et al., 2007).
Synthesis of Novel Compounds for Antimicrobial Activity
The synthesis of new compounds starting from isonicotinic acid hydrazide, which shares structural features with this compound, was carried out to evaluate their antimicrobial activities. This research contributes to the development of new pharmaceuticals (Bayrak et al., 2009).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , suggesting that this compound may have a similar target.
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of collagen prolyl-4-hydroxylase , an enzyme involved in collagen biosynthesis. This inhibition could potentially alter the structure and function of collagen in the body.
Propriétés
IUPAC Name |
5-pyridin-4-ylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOWGMLSJKRJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620250 | |
| Record name | 5-(Pyridin-4-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216867-32-2 | |
| Record name | 5-(Pyridin-4-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(pyridin-4-yl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














